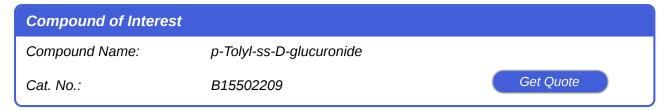


Toxicological Profile of p-Tolyl-β-D-glucuronide: An In-Depth Technical Guide

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Disclaimer: This document summarizes the currently available scientific information on the toxicological profile of p-Tolyl- β -D-glucuronide. It is intended for researchers, scientists, and drug development professionals. Specific toxicological data for this compound is limited, and much of the information presented is based on related compounds and the broader class of aryl glucuronides.

Introduction

p-Tolyl-β-D-glucuronide, also known as p-cresol glucuronide, is a metabolite of p-cresol.[1][2][3] p-Cresol is a uremic toxin produced by the fermentation of dietary proteins by intestinal bacteria.[1] The glucuronidation of p-cresol is a phase II metabolic process that primarily occurs in the liver and kidneys, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9.[1] This process facilitates the elimination of p-cresol from the body. However, in conditions such as chronic kidney disease, p-cresol glucuronide can accumulate in the blood, feces, and urine.[1] While glucuronidation is generally considered a detoxification pathway, the accumulation of certain glucuronide metabolites has raised concerns about their potential toxicity.[4][5]

Physicochemical Properties



Property	Value	Source
Chemical Formula	C13H16O7	[3]
Molecular Weight	284.26 g/mol	[3]
Synonyms	p-Cresol glucuronide, 4- methylphenyl β-D- glucopyranosiduronic acid	[3]
CAS Number	17680-99-8	[3]

Toxicological Data

Specific quantitative in vivo toxicological data for p-Tolyl-β-D-glucuronide, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public domain. The toxicological assessment of this compound relies heavily on in vitro studies and data from structurally related compounds.

Direct in vitro cytotoxicity studies on p-Tolyl-β-D-glucuronide are limited. However, studies on similar acyl glucuronides, such as Tolmetin-AG, provide insights into potential mechanisms of toxicity. One study investigating the cytotoxicity of various nonsteroidal anti-inflammatory drug (NSAID) acyl glucuronides found that some of these metabolites could induce inflammatory responses and cytotoxicity in human peripheral blood mononuclear cells (PBMCs), particularly affecting CD14+ cells.[6]

Compound	Cell Type	Concentration	Effect
Tolmetin-AG	Human PBMCs (CD14+)	100 μΜ	Increased expression of IL-8 and MCP-1 mRNA, induced cytotoxicity[6]

Metabolism and Toxicokinetics

p-Tolyl-β-D-glucuronide is formed from p-cresol through glucuronidation mediated by UGT enzymes. This process increases the water solubility of p-cresol, aiding its excretion. The primary route of elimination is expected to be through the urine. In cases of renal impairment,



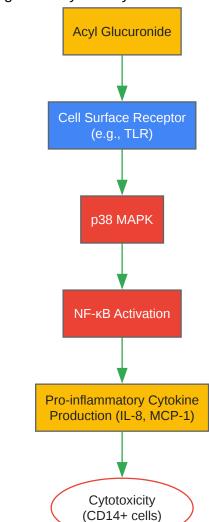
the clearance of p-tolyl-β-D-glucuronide is reduced, leading to its accumulation. The toxicokinetics of this metabolite are of particular interest in the context of uremic toxicity.

Mechanisms of Toxicity

The potential toxicity of glucuronide metabolites, particularly acyl glucuronides, is often linked to their chemical reactivity.[4][7] While p-Tolyl-β-D-glucuronide is an ether (O-aryl) glucuronide, and generally considered more stable than acyl glucuronides, the principles of bioactivation and covalent binding to macromolecules could still be relevant, especially at high concentrations seen in disease states.

A proposed mechanism for the cytotoxicity of some acyl glucuronides involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the production of pro-inflammatory cytokines and subsequent cell death.[6]





Proposed Signaling Pathway for Acyl Glucuronide-Induced Cytotoxicity

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Caption: Proposed signaling pathway for acyl glucuronide-induced cytotoxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of p-Tolyl- β -D-glucuronide are not available. However, a general workflow for in vitro cytotoxicity assessment of a glucuronide metabolite can be outlined based on existing literature.[6]

(e.g., Western Blot for p-p38)



Preparation Isolate Human PBMCs Prepare Glucuronide Metabolite Solution Exposure Incubate PBMCs with Glucuronide Metabolite Analysis Assess Cell Viability Measure Gene Expression Analyze Protein Phosphorylation

(e.g., qPCR for IL-8, MCP-1)

General Workflow for In Vitro Cytotoxicity Assessment of Glucuronides

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(e.g., PI or 7-AAD staining)

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